

SR1555 Hydrochloride: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: SR1555 hydrochloride

Cat. No.: B11929159

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Introduction

SR1555 hydrochloride is a potent and selective small molecule inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma (ROR γ).^[1] ROR γ is a nuclear receptor that plays a critical role as a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, including Interleukin-17 (IL-17).^{[2][3][4]} Th17 cells are implicated in the pathogenesis of various autoimmune and inflammatory diseases. By inhibiting ROR γ activity, SR1555 suppresses the development and function of Th17 cells, leading to a reduction in IL-17 expression. This mechanism of action makes **SR1555 hydrochloride** a valuable research tool for investigating the therapeutic potential of targeting the ROR γ pathway in autoimmune disorders such as psoriasis, rheumatoid arthritis, and multiple sclerosis.^{[2][4][5]}

Chemical Structure and Properties

SR1555 hydrochloride is the hydrochloride salt of SR1555. The chemical structure and key properties are detailed below.

Chemical Structure:

- IUPAC Name: 1-(4-((4'-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-[1,1'-biphenyl]-4-yl)methyl)piperazin-1-yl)ethanone, monohydrochloride^[1]

- Chemical Formula: $C_{22}H_{23}ClF_6N_2O_2$ [1]
- Molecular Weight: 496.88 g/mol [1]
- CAS Number: 2309312-90-9 (HCl salt) [1], 1386439-51-5 (free base) [1]

Physicochemical Properties:

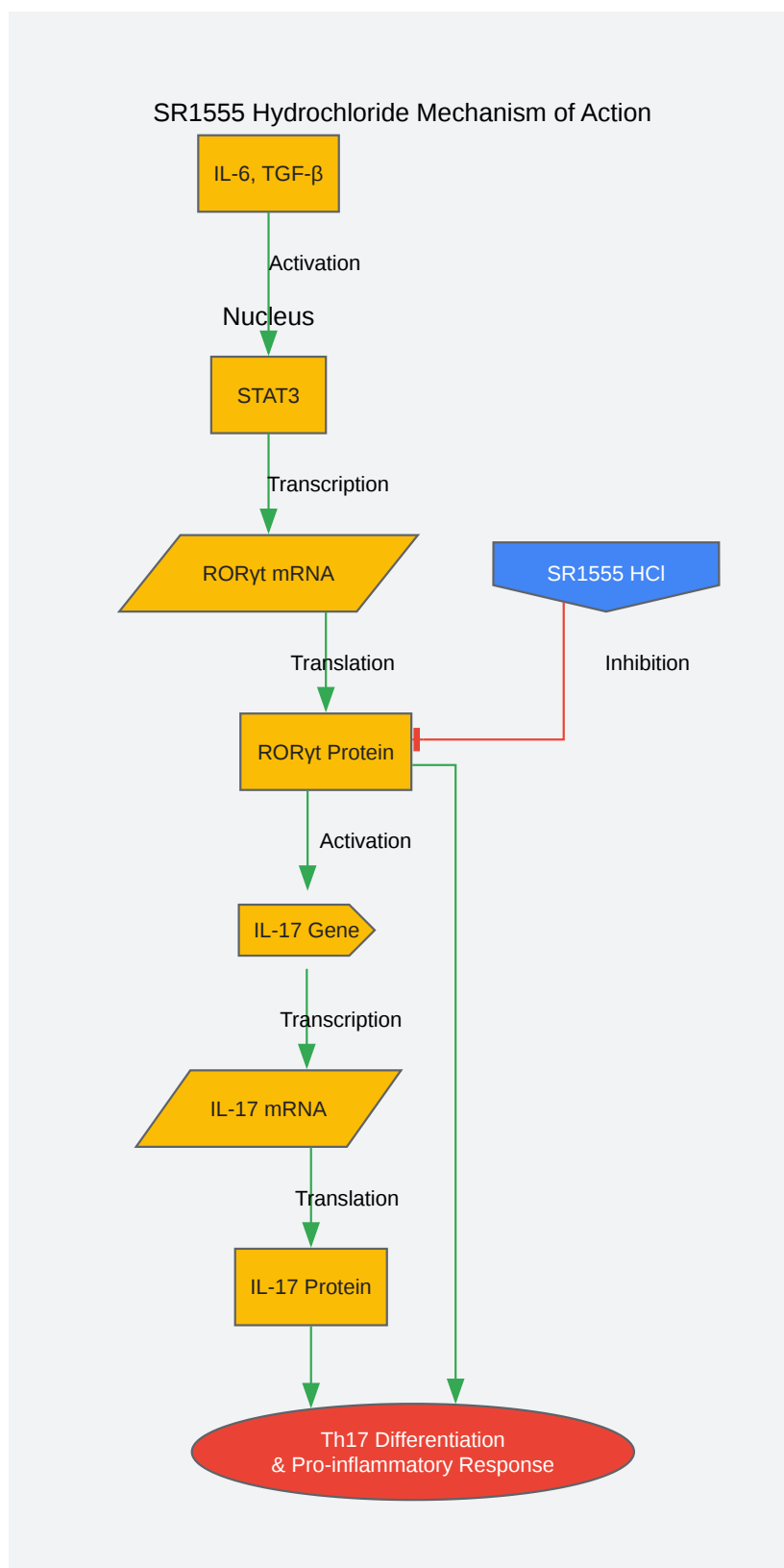
A summary of the available physicochemical data for **SR1555 hydrochloride** is presented in the table below.

Property	Value	Reference
Appearance	White to beige powder/crystalline solid	[6]
Purity	≥98% (HPLC)	[6]
Solubility	DMSO: 15 mg/mL (clear)	
Storage Temperature	2-8°C (short term), -20°C (long term)	[6]

Mechanism of Action and Signaling Pathway

SR1555 acts as an inverse agonist of ROR γ . In the context of Th17 cell differentiation, signaling through cytokines such as IL-6 and TGF- β activates the transcription factor STAT3. Activated STAT3, in conjunction with other factors, induces the expression of ROR γ t, the key lineage-defining transcription factor for Th17 cells. ROR γ t then binds to the promoter regions of genes encoding for pro-inflammatory cytokines, most notably IL-17A and IL-17F, driving their transcription.

SR1555 binds to the ligand-binding domain of ROR γ t, inducing a conformational change that promotes the recruitment of co-repressors and inhibits the recruitment of co-activators. This inverse agonism effectively silences the transcriptional activity of ROR γ t, thereby blocking the expression of IL-17 and other target genes, and ultimately suppressing Th17 cell differentiation and function.



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Caption: RORγ signaling pathway and the inhibitory action of SR1555.

Experimental Protocols

General Synthesis of a Biphenyl Piperazine Derivative (Illustrative)

While a specific protocol for **SR1555 hydrochloride** is not publicly available, the following illustrates a general approach for the synthesis of similar biphenyl piperazine compounds. This is a representative synthesis and would require optimization for SR1555.

Step 1: Synthesis of the Biphenyl Intermediate

A Suzuki coupling reaction between a suitable boronic acid derivative and a bromobiphenyl derivative can be employed to construct the core biphenyl structure.

Step 2: Introduction of the Piperazine Moiety

The biphenyl intermediate is then functionalized, for example, by bromination of a methyl group, to allow for the subsequent nucleophilic substitution with a protected piperazine.

Step 3: Acetylation and Deprotection

The piperazine nitrogen is acetylated using acetic anhydride or acetyl chloride. If a protecting group was used on the other piperazine nitrogen, it is removed at this stage.

Step 4: Formation of the Hydrochloride Salt

The final free base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.

In Vitro RORy Inverse Agonist Activity Assay (LanthaScreen™ TR-FRET)

This protocol is adapted from the commercially available LanthaScreen™ TR-FRET RORy Coactivator Assay.

Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the ability of a test compound to displace a fluorescently labeled coactivator peptide from the RORy ligand-binding domain (LBD).

Materials:

- RORy-LBD-GST fusion protein
- Fluorescein-labeled coactivator peptide
- Terbium-labeled anti-GST antibody
- Assay buffer
- **SR1555 hydrochloride**
- 384-well assay plates

Procedure:

- Prepare a serial dilution of **SR1555 hydrochloride** in DMSO.
- Dilute the 100X compound solutions to 2X in the assay buffer.
- Add the 2X compound dilutions to the 384-well plate.
- Add the RORy-LBD-GST to the wells.
- Prepare a mixture of the fluorescein-coactivator peptide and the terbium anti-GST antibody and add it to the wells.
- Incubate the plate at room temperature, protected from light.
- Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm and 495 nm after excitation at 340 nm.
- Calculate the emission ratio (520/495) and plot the results against the compound concentration to determine the IC₅₀ value.

In Vitro Th17 Cell Differentiation Assay

Principle: This assay assesses the ability of **SR1555 hydrochloride** to inhibit the differentiation of naive CD4+ T cells into Th17 cells.

Materials:

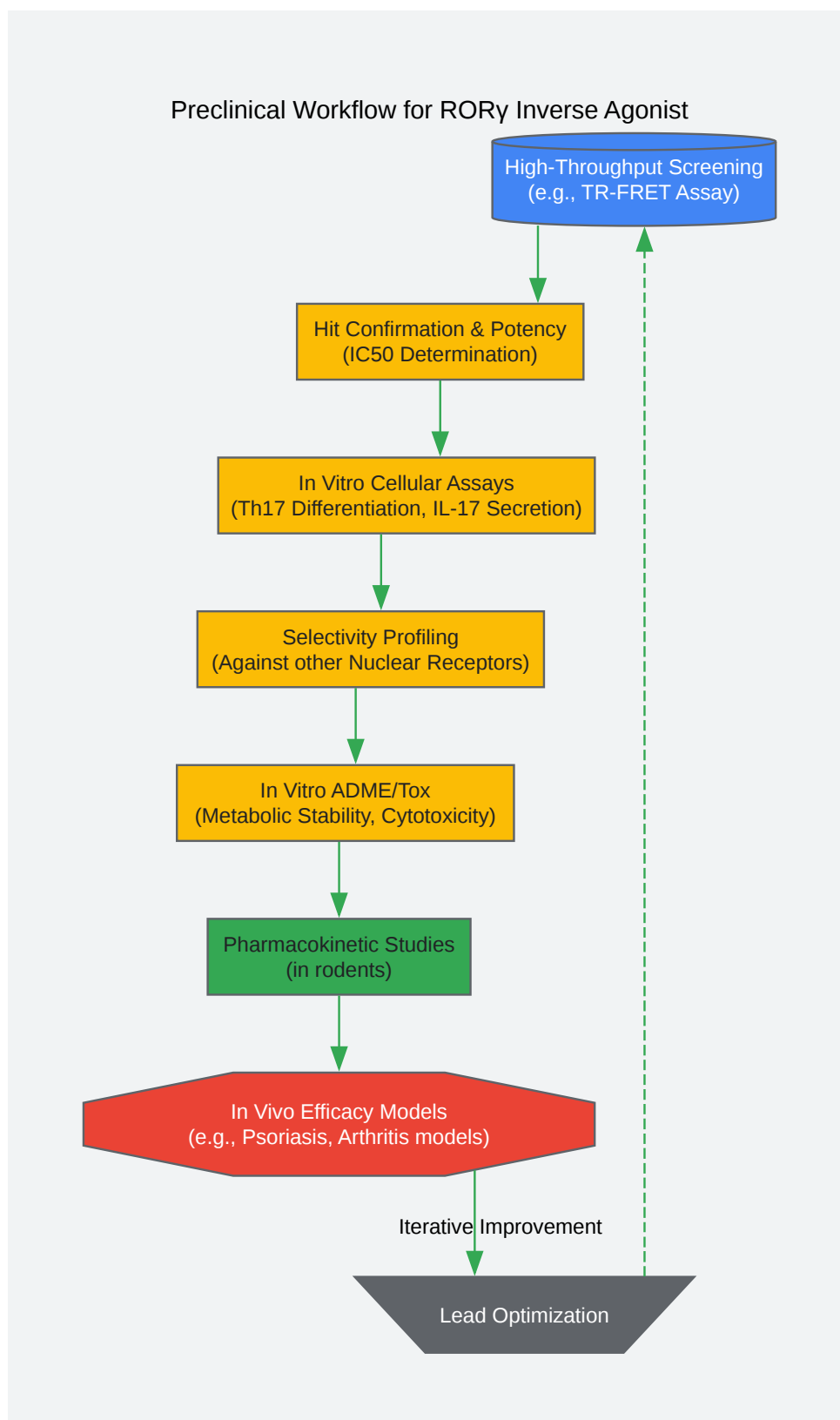
- Isolated naive CD4+ T cells
- T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
- Th17 polarizing cytokines (e.g., IL-6, TGF- β , IL-23)
- Anti-IFN- γ and anti-IL-4 antibodies
- **SR1555 hydrochloride**
- Cell culture medium and plates

Procedure:

- Culture naive CD4+ T cells with T cell activation reagents in the presence of the Th17 polarizing cytokine cocktail and neutralizing antibodies for other T helper lineages.
- Treat the cells with various concentrations of **SR1555 hydrochloride**.
- Culture the cells for 3-5 days.
- Analyze the cell culture supernatant for IL-17A production by ELISA or perform intracellular staining for IL-17A and ROR γ t and analyze by flow cytometry.

Experimental Workflows

The preclinical evaluation of a ROR γ inverse agonist like SR1555 typically follows a structured workflow from initial screening to in vivo efficacy testing.



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Caption: A typical preclinical discovery and development workflow.

Conclusion

SR1555 hydrochloride is a valuable chemical probe for studying the role of ROR γ in health and disease. Its ability to selectively inhibit ROR γ and suppress Th17 cell-mediated inflammation provides a powerful tool for researchers in the fields of immunology and drug discovery. The information and protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of targeting the ROR γ -Th17 axis.

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